N-cyclopentyl-3-phenylprop-2-enamide
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Overview
Description
N-cyclopentyl-3-phenylprop-2-enamide is a compound belonging to the class of enamides, which are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: The amide group can participate in substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.
Scientific Research Applications
N-cyclopentyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research has shown that similar compounds exhibit anti-inflammatory and anticonvulsant activities
Industry: Enamides are used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-phenylprop-2-enamide involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit the activation of transcription factor NF-κB, which plays a crucial role in inflammation . The compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
- (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide
Uniqueness
N-cyclopentyl-3-phenylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
59831-97-9 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-cyclopentyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16) |
InChI Key |
PHBMWWQRXLSNDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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